5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Regioisomer SAR Protein–protein interaction inhibition Thiazolo[5,4-b]pyridine chemotype

5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 912625-22-0, molecular formula C19H17N3O2S3, molecular weight 415.54) is a synthetic heterocyclic sulfonamide that embeds a thiazolo[5,4-b]pyridine core, a 2-methylphenyl linker, and a 5-ethylthiophene-2-sulfonamide terminus. The compound belongs to a chemotype that has been explored in multiple drug-discovery campaigns for kinase inhibition, including EGFR-TK and PI3Kα, and has appeared in high-throughput screening decks targeting protein–protein interactions.

Molecular Formula C19H17N3O2S3
Molecular Weight 415.54
CAS No. 912625-22-0
Cat. No. B2914326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
CAS912625-22-0
Molecular FormulaC19H17N3O2S3
Molecular Weight415.54
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
InChIInChI=1S/C19H17N3O2S3/c1-3-14-8-9-17(25-14)27(23,24)22-16-11-13(7-6-12(16)2)18-21-15-5-4-10-20-19(15)26-18/h4-11,22H,3H2,1-2H3
InChIKeyMRMJVHJAFMWLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 912625-22-0) — Procurement-Essential Compound Identity and Baseline Information


5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 912625-22-0, molecular formula C19H17N3O2S3, molecular weight 415.54) is a synthetic heterocyclic sulfonamide that embeds a thiazolo[5,4-b]pyridine core, a 2-methylphenyl linker, and a 5-ethylthiophene-2-sulfonamide terminus [1]. The compound belongs to a chemotype that has been explored in multiple drug-discovery campaigns for kinase inhibition, including EGFR-TK and PI3Kα, and has appeared in high-throughput screening decks targeting protein–protein interactions [2]. Despite its structural relationship to biologically active analogues, primary peer-reviewed pharmacological data for this exact compound remain extremely scarce, which makes sourcing from a supplier that provides rigorous analytical characterisation the critical first step for any research programme [2].

Why Generic Substitution of 5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Is Scientifically Unsound


The thiazolo[5,4-b]pyridine-sulfonamide chemotype exhibits steep structure–activity relationships (SAR) where modest changes—regioisomeric movement of the sulfonamide linkage, methylation of the central phenyl ring, or variation of the 5-substituent on the thiophene—can alter target potency by orders of magnitude [1]. For instance, the para-substituted regioisomer (CAS 863594-50-7) shows only micromolar activity against the RUNX1-CBFβ interaction (IC50 ≈ 100 μM), whereas the unsubstituted thiophene analogue achieves a ~27-fold improvement (IC50 ≈ 3.64 μM) [1]. Meanwhile, SAR studies on the 2-chloro-4-fluorophenylsulfonamide and 5-chlorothiophene-2-sulfonamide congeners in the PI3Kα series have demonstrated that nanomolar potency is exquisitely sensitive to the sulfonamide aryl group [2]. The target compound uniquely combines a 2-methyl-5-substituted phenyl linker with a 5-ethylthiophene-2-sulfonamide, a substitution pattern for which no direct biological data have been published; therefore, its performance cannot be predicted from any single literature comparator, and generic replacement with a “similar” catalog compound risks invalidating a screening campaign or SAR series.

Quantitative Differentiation Evidence for 5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Versus Closest Structural Analogs


Regioisomeric Substitution Position (2-Methyl-5- vs. 4-Phenyl Linker) Strongly Modulates Target Engagement

The target compound positions the sulfonamide-bearing phenyl ring at the 2-methyl-5 (meta-like) orientation relative to the thiazolo[5,4-b]pyridine, whereas the closest commercially catalogued analogue, 5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 863594-50-7), adopts a para-orientation. In the RUNX1-CBFβ protein–protein interaction assay (fluorescence intensity, pH 7.4, 23 °C), the para-regioisomer exhibits an IC50 of 1.00 × 10⁵ nM (100 μM), consistent with a largely inactive profile [1]. While no published IC50 exists for the target 2-methyl-5-substituted regioisomer, the activity cliff between the para- and meta-substituted scaffolds is a recurrent feature of the thiazolo[5,4-b]pyridine SAR landscape, as evidenced by the fact that small-molecule optimization in the EGFR-TK series required precise positioning of the sulfonamide vector to achieve sub-micromolar cellular potency [2]. This makes the target regioisomer a structurally distinct and non-interchangeable tool compound.

Regioisomer SAR Protein–protein interaction inhibition Thiazolo[5,4-b]pyridine chemotype

5-Ethyl vs. 5-Unsubstituted Thiophene-2-sulfonamide: A 27-Fold Potency Differential in a Homologous Assay

The only publicly accessible direct comparison within the thiophene-2-sulfonamide sub-series comes from the RUNX1-CBFβ assay. The 5-ethyl-substituted para-regioisomer (BDBM30644) yields an IC50 of 100,000 nM, while the des-ethyl, unsubstituted thiophene-2-sulfonamide analogue (BDBM30648) achieves an IC50 of 3,640 nM—a ~27.5-fold improvement [1]. Although both data points were obtained for the para-substituted phenyl series, the magnitude of the substituent effect strongly implies that the 5-ethyl group is not a silent spectator and that its replacement by hydrogen (or halogen) will materially alter binding. The target compound retains the 5-ethyl group, and this structural feature distinguishes it from the widely catalogued 5-chloro and des-ethyl thiophene-2-sulfonamide variants [1].

Thiophene substituent SAR Binding affinity modulation RUNX1-CBFβ PPI

2-Methylphenyl Linker as a Conformational Constraint Differentiator from Planar Analogues

The target compound incorporates a 2-methyl substituent on the central phenyl ring that connects the thiazolo[5,4-b]pyridine heterocycle to the sulfonamide. This methyl group imposes a torsional bias that is absent in the non-methylated analogues (e.g., N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide) or the 4-methyl variants. In the EGFR-TK inhibitor series, molecular docking simulations of thiazolo[5,4-b]pyridine sulfonamides revealed that productive hinge-region interactions with the kinase domain require the sulfonamide-bearing phenyl ring to adopt a specific dihedral angle, and that methylation ortho to the thiazolo[5,4-b]pyridine attachment point influences the binding-competent conformation [1]. The lead compound 10k (which also bears a 2-methyl group) achieves a 0.010 μM IC50 in HCC827 cells, whereas several non-methylated or differently methylated congeners in the same series showed markedly reduced or absent activity [1]. Although quantitative IC50 data for the exact target compound are not available, the 2-methyl group is a verified structural determinant of bioactivity within the chemotype and cannot be omitted without risk of losing target engagement.

Conformational restriction Molecular docking Kinase inhibitor design

Purity and Identity Verification as a Procurement-Decisive Parameter

Given the absence of peer-reviewed biological data for CAS 912625-22-0, the only verifiable differentiator at the point of procurement is the analytical specification provided by the supplier. Commercial listings from reputable vendors report purity ≥95% (HPLC) for this compound, with molecular weight confirmed as 415.54 and identity verified by ¹H-NMR and LC-MS . For comparison, lower-purity stocks (e.g., <90%) of structurally related thiazolo[5,4-b]pyridine sulfonamides have been shown to contain de-sulfonylated by-products or residual palladium from Suzuki coupling steps that can interfere with biochemical assays [1]. A procurement specification that mandates ≥95% purity with full spectroscopic characterisation therefore directly reduces the risk of false-negative or false-positive hits in downstream screening.

Analytical quality control Procurement specification Compound integrity

Structural Uniqueness of the 5-Ethylthiophene-2-sulfonamide + 2-Methyl-5-phenyl-Thiazolo[5,4-b]pyridine Combination

A substructure search across the PubChem, ChEMBL, and BindingDB repositories indicates that the specific triad of (i) thiazolo[5,4-b]pyridine, (ii) 2-methyl-5-substituted phenyl linker, and (iii) 5-ethylthiophene-2-sulfonamide is not represented by any compound with a published bioactivity record [1]. The closest disclosed bioactive compounds include the EGFR-TK inhibitor 10k (which uses a 2,5-difluorobenzenesulfonamide instead of the thiophene sulfonamide) and the PI3Kα inhibitor 19c (which uses a 5-chlorothiophene-2-sulfonamide and lacks the 2-methyl substituent) [2][3]. This structural singularity means the target compound occupies an unexplored vector in the SAR matrix, making it intrinsically valuable as a probe for de novo target identification or as a negative-control compound for established assays where the pharmacophore requirements are already defined.

Chemotype novelty SAR vector analysis Screening library design

Validated Research and Industrial Application Scenarios for 5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide


Chemical Probe for De-Orphanising Kinase or PPI Targets Where Thiazolo[5,4-b]pyridine Sulfonamide Chemotypes Have Demonstrated Engagement

The thiazolo[5,4-b]pyridine sulfonamide scaffold has confirmed inhibitory activity against EGFR-TK (compound 10k, IC50 = 0.010 μM in HCC827 cells) and PI3Kα (compound 19c, nanomolar range) . The target compound, bearing an unexplored 5-ethylthiophene-2-sulfonamide and 2-methyl-5-phenyl substitution pattern, can serve as a novel probe in kinome-wide or PPI-focused screening panels (e.g., RUNX1-CBFβ) to identify new target dependencies, with the para-regioisomer (IC50 = 100 μM) available as a structurally matched negative control [1].

Negative Control Compound for EGFR-TK or PI3Kα Inhibitor Optimisation Campaigns

In EGFR-TK inhibitor programmes, the lead compound 10k features a 2,5-difluorobenzenesulfonamide terminus. The target compound substitutes this with a 5-ethylthiophene-2-sulfonamide, a modification that, based on PI3Kα SAR data where 5-chlorothiophene-2-sulfonamide (19c) retains nanomolar potency while phenyl sulfonamide congeners vary dramatically, may abolish or significantly attenuate EGFR-TK activity [1]. This makes the target compound a rationally designed negative-control candidate for confirming on-target effects observed with compound 10k or its close analogues.

Metabolic Stability or CYP Inhibition Screening of the 5-Ethylthiophene Motif

The 5-ethyl substituent on the thiophene ring introduces a metabolically labile alkyl group that is absent in the 5-chloro analogue 19c or the unsubstituted thiophene controls. Procurement of the target compound enables head-to-head microsomal stability or CYP450 inhibition assays to determine whether the 5-ethyl group confers an ADME advantage or liability relative to the halogenated congeners. Such data are essential for triaging the thiophene sulfonamide sub-series before committing to expensive in vivo pharmacokinetic studies .

Reference Standard for Analytical Method Development and Library Quality Control

Because vendor specifications indicate ≥95% purity with NMR and LC-MS confirmation, the target compound can function as a retention-time and mass-spectral reference standard for quality-controlling larger screening decks that contain thiazolo[5,4-b]pyridine sulfonamide analogues. This is particularly relevant for compound-management groups that require a characterised, stable, and structurally authenticated exemplar to validate LC-MS methods before releasing plates for high-throughput screening .

Quote Request

Request a Quote for 5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.